2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one
Description
2',3',5',6'-Tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one is a spirocyclic quinazolinone derivative characterized by a fused quinazoline-thiopyran system. The compound features a six-membered thiopyran ring fused to the quinazoline core at the 2-position, creating a spiro junction that enhances structural rigidity. This architecture is critical for its biological activity, particularly in agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,4'-thiane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-11-9-3-1-2-4-10(9)13-12(14-11)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSTGFFNRXWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Using 2-aminobenzamide 1a and 4-mercaptocyclohexanone 2a as key substrates, KHMDS (2.5 equiv) deprotonates the amide nitrogen at -78°C, enabling nucleophilic attack on the ketone's carbonyl carbon. The resulting intermediate undergoes intramolecular cyclization via thiolate oxygen participation, forming the thiopyran ring (Figure 1A).
Table 1 : Optimization of Base-Mediated Spirocyclization
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KHMDS | THF | -78→25 | 12 | 68 |
| 2 | LDA | Et₂O | -78→0 | 18 | 41 |
| 3 | NaH | DMF | 0→25 | 24 | <5 |
| 4 | t-BuOK | t-BuOH | 25 | 48 | 29 |
Data adapted from analogous protocols demonstrates KHMDS in THF provides optimal yields through controlled deprotonation and cyclization kinetics. Extended reaction times beyond 18 hours promote thiopyran ring-opening side products, necessitating precise reaction monitoring.
Acid-Catalyzed Domino Reactions
Paratoluenesulfonic acid (p-TSA) catalyzes sequential condensation-cyclization processes critical for constructing the spiro center. This method proves advantageous for scalability and functional group tolerance.
Three-Component Assembly
A one-pot protocol combines 2-aminobenzamide 1a , 4-thiacyclohexanone 2b , and formaldehyde 3a under neat conditions with p-TSA (20 mol%):
- Mannich Reaction : Forms imine intermediate I at 80°C
- Cyclodehydration : Generates quinazolinone II at 110°C
- Spiroannulation : Thiopyran ring closure via keto-enol tautomerism
Table 2 : p-TSA Catalyzed Reaction Optimization
| Entry | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 80 | 24 | 32 |
| 2 | 20 | 110 | 12 | 71 |
| 3 | 30 | 110 | 10 | 69 |
| 4 | 20 (Sc(OTf)₃) | 110 | 12 | 58 |
Adapted from, this method achieves 71% yield at 110°C with 20 mol% p-TSA, outperforming Lewis acid alternatives. Microwave irradiation (300W, 150°C) reduces reaction time to 45 minutes but decreases yield to 63% due to thiopyran decomposition.
Photochemical Thiopyran Functionalization
Visible-light-mediated strategies enable late-stage thiopyran modification post-quinazolinone formation. A Rose Bengal-sensitized protocol installs the spiro junction through radical recombination.
Reaction Setup and Parameters
Irradiating a solution of 3,4-dihydroquinazolin-4-one 4a and 2,5-dihydrothiophene-1,1-dioxide 5a with 450 nm LEDs (10 W) generates thiyl radicals that undergo:
- Hydrogen abstraction from C2 of quinazolinone
- Radical recombination at C2 position
- Tautomerization to spiro product
Table 3 : Photochemical Conditions Screening
| Entry | Photosensitizer | Light Source | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Rose Bengal | 450 nm LED | MeCN | 67 |
| 2 | Eosin Y | Blue LED | DCM | 52 |
| 3 | None | UV 254 nm | Toluene | <10 |
| 4 | Ru(bpy)₃Cl₂ | White LED | EtOAc | 48 |
Adapted from, this metal-free approach provides superior regioselectivity compared to thermal methods. Solvent polarity significantly impacts radical stability, with acetonitrile proving optimal for preventing premature recombination.
Transition Metal-Catalyzed Approaches
While less common for thiopyran systems, palladium-mediated cross-couplings enable modular spirocycle assembly from preformed rings.
Suzuki-Miyaura Spirocoupling
A two-step sequence demonstrates feasibility:
- Synthesize 2-bromoquinazolin-4-one 6a via NBS bromination (82% yield)
- Cross-couple with 4-boronic acid-functionalized thiopyran 7a using Pd(PPh₃)₄
Table 4 : Catalytic System Comparison
| Entry | Catalyst | Base | Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₂CO₃ | XPhos | 43 |
| 2 | PdCl₂(dppf) | CsF | None | 57 |
| 3 | Pd(PPh₃)₄ | NaHCO₃ | None | 68 |
| 4 | NiCl₂(dme) | K₃PO₄ | BINAP | 32 |
Comparative Analysis of Synthetic Methods
Table 5 : Method Evaluation Matrix
| Parameter | Base-Mediated | Acid-Catalyzed | Photochemical | Metal-Catalyzed |
|---|---|---|---|---|
| Yield (%) | 68 | 71 | 67 | 68 |
| Reaction Time | 12 h | 12 h | 6 h | 24 h |
| Scalability | Moderate | High | Low | Moderate |
| Functional Group Tolerance | Good | Excellent | Fair | Excellent |
| Byproduct Formation | 12% | 9% | 15% | 21% |
Data synthesized from indicates acid-catalyzed methods provide optimal balance of yield and scalability, while photochemical routes offer time efficiency at smaller scales. Base-mediated cyclization shows particular utility for electron-deficient substrates.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-tetrahydro-1H-spiro[quinazoline-2,4’-thiopyran]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features suggest several potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that 2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties : The spirocyclic arrangement may enhance its ability to interact with biological targets involved in cancer progression. Research into its cytotoxic effects on various cancer cell lines could yield promising results for cancer therapeutics.
- Neuroprotective Effects : Given the increasing interest in neurodegenerative diseases, this compound's potential neuroprotective effects warrant exploration. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Chemical Reactivity Studies
The presence of both nitrogen and sulfur atoms in the molecule allows for diverse chemical reactivity. Research focusing on:
- Reactivity with Biological Nucleophiles : Understanding how this compound interacts with nucleophiles can provide insights into its mechanism of action and potential side effects when used as a therapeutic agent.
- Synthesis of Derivatives : The synthesis of derivatives based on this compound can lead to the discovery of new compounds with enhanced biological activities or reduced toxicity profiles.
Structure-Activity Relationship (SAR) Studies
Research into SAR is crucial for optimizing the pharmacological profile of this compound. By modifying various functional groups and evaluating their effects on biological activity, researchers can design more effective derivatives tailored for specific therapeutic applications.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods. Results indicated a notable zone of inhibition, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects Evaluation
In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with this compound significantly reduced cell death compared to untreated controls. This finding supports further investigation into its application for neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-tetrahydro-1H-spiro[quinazoline-2,4’-thiopyran]-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
The spirocyclic quinazolinone family includes several structurally related compounds, differing in heterocyclic substituents and fusion patterns:
Key Structural Insights :
- Sulfur vs. Oxygen : Unlike quinazoline-2,4(1H,3H)-diones (oxygen-based ketones), the thiopyran ring introduces sulfur, which may enhance membrane permeability and oxidative stability .
Mechanistic Differences :
- MTX Resistance: JB-11 overcomes methotrexate resistance via non-transport-dependent mechanisms, unlike MTX .
- CO₂ Utilization : Quinazoline-2,4(1H,3H)-diones leverage CO₂ fixation, offering sustainability advantages absent in the target compound’s synthesis .
Biological Activity
2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one is a novel compound within the quinazoline family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.32 g/mol. The spirocyclic structure contributes significantly to its biological activity by allowing for unique interactions with biological targets .
Anticancer Activity
Recent studies have shown that compounds derived from the quinazoline family exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the upregulation of pro-apoptotic genes such as caspase-3 and Bax .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 8.0 | Cell cycle arrest at G2/M phase |
| Compound C | A549 | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its activity against various bacterial strains was evaluated, revealing noteworthy inhibition against Mycobacterium tuberculosis with an MIC value as low as 0.78 µg/mL . This suggests that the quinazoline core plays a crucial role in enhancing antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.78 | |
| Staphylococcus aureus | 5.0 | |
| Escherichia coli | 10.0 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for neuroprotective effects. Studies indicate that it may inhibit the formation of beta-amyloid plaques, which are implicated in Alzheimer’s disease. Molecular docking studies suggest strong interactions with key residues in the active site of BACE1, an enzyme involved in amyloid precursor protein processing .
Case Studies
A significant case study involved evaluating the effects of various quinazoline derivatives on cancer cell lines. The study found that compounds similar to this compound exhibited potent cytotoxicity against multiple cancer types while maintaining low toxicity towards normal cells .
Q & A
Basic Question: What are the most efficient synthetic protocols for preparing 2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one, and how are yields optimized?
Answer:
The synthesis of this spiro compound typically involves multicomponent reactions (MCRs) or cyclization strategies. For instance, describes a protocol using dimethyl 3,3′-thiobispropanoate treated with NaOMe in THF, followed by decarboxylation in 10% aqueous H₂SO₄, yielding >75% of the thiopyran core. Optimization includes adjusting reaction time, temperature (e.g., reflux conditions), and catalyst loading. highlights the use of hydrazine derivatives and triethylamine in dichloromethane for spiro ring formation, with purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization to achieve 85–90% yields. Key parameters for yield optimization include stoichiometric ratios of reactants and solvent polarity .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this spiro compound, and what are the diagnostic spectral markers?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : Peaks corresponding to the thiopyran ring (e.g., δ 2.40–2.69 ppm for CH₂ groups) and quinazoline carbonyl (δ ~158–161 ppm) are diagnostic. reports specific shifts (δ 6.85 ppm for NH₂ and δ 161.5 ppm for C=O) in DMSO-d₆.
- IR Spectroscopy : Stretching vibrations for C=O (1676–1678 cm⁻¹) and S-C (600–700 cm⁻¹) confirm functional groups .
- HRMS : Accurate mass analysis (e.g., m/z 320.10 for C₁₄H₁₆N₄O₃S in ) validates molecular formula .
- Melting Point : Consistency in melting ranges (e.g., 149–154°C in ) indicates purity .
Advanced Question: How can regioselectivity challenges in spiro compound synthesis be addressed, particularly for the thiopyran-quinazoline junction?
Answer:
Regioselectivity is influenced by reaction conditions and catalysts. demonstrates that thermal cleavage of intermediates in the presence of ethyl nitroacetate selectively forms the thiadiazole-spirochromene system. For thiopyran-quinazoline systems, using bulky bases (e.g., Et₃N) or Lewis acids (e.g., ZnCl₂) can direct cyclization to the desired position. Computational modeling (e.g., DFT studies) is recommended to predict transition states and optimize reaction pathways .
Advanced Question: How should researchers resolve contradictions in reaction mechanisms reported for similar spiro compounds?
Answer:
Mechanistic contradictions often arise from divergent intermediates. For example, shows that four-component reactions of arylamines, acetylenedicarboxylates, aldehydes, and diketones yield either pyridinones or pyrans depending on solvent polarity and reactant ratios. To resolve such discrepancies:
- Perform kinetic studies (e.g., time-resolved NMR) to track intermediate formation.
- Use isotopic labeling (e.g., ¹³C) to trace reaction pathways.
- Validate hypotheses with control experiments (e.g., omitting one reactant) .
Advanced Question: What methodological approaches are recommended for evaluating the biological activity of this compound, such as antioxidant or antibacterial properties?
Answer:
- Antioxidant Assays : employs DPPH radical scavenging assays, with ascorbic acid as a reference. IC₅₀ values are calculated using dose-response curves (80.8% inhibition reported for a derivative).
- Antibacterial Screening : Use microdilution methods (e.g., ) against Gram-positive/negative strains, with MIC (minimum inhibitory concentration) determination.
- Molecular Dynamics (MD) Simulations : Dock the compound into target proteins (e.g., bacterial enzymes) to predict binding modes and guide SAR studies .
Basic Question: What are the safety considerations for handling tetrahydro-4H-thiopyran-4-one intermediates during synthesis?
Answer:
(Safety Data Sheet) specifies:
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (CAS 1072-72-6).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spills : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Question: How can computational tools aid in the design of novel derivatives with enhanced stability or activity?
Answer:
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from .
- Docking Studies : Use AutoDock Vina to predict interactions with targets like DNA gyrase (antibacterial) or Keap1-Nrf2 (antioxidant).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Basic Question: What purification strategies are effective for isolating this spiro compound from complex reaction mixtures?
Answer:
- Column Chromatography : Use gradient elution (e.g., ethyl acetate/hexane from 1:4 to 1:5) to separate polar byproducts ( ).
- Recrystallization : Ethanol or n-hexane/EtOH mixtures yield high-purity solids (melting points within 1–2°C ranges) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve stereoisomers .
Advanced Question: How can researchers address low yields in large-scale syntheses of this compound?
Answer:
- Process Intensification : Use continuous flow reactors to improve heat/mass transfer ( ).
- Catalyst Recycling : Immobilize catalysts (e.g., NaOMe on silica) to reduce waste.
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like temperature, pH, and mixing speed .
Advanced Question: What strategies validate the spirocyclic structure when X-ray crystallography is unavailable?
Answer:
- NOESY NMR : Detect through-space correlations between protons in the quinazoline and thiopyran rings.
- VCD (Vibrational Circular Dichroism) : Compare experimental and simulated spectra to confirm stereochemistry.
- DFT-Based NMR Prediction : Tools like Gaussian 16 calculate ¹³C shifts to match experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
